molecular formula C9H13N3O2 B12224172 4-(5-Methoxypyrimidin-2-yl)morpholine

4-(5-Methoxypyrimidin-2-yl)morpholine

Cat. No.: B12224172
M. Wt: 195.22 g/mol
InChI Key: QVYZHKXNVUVQMM-UHFFFAOYSA-N
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Description

4-(5-Methoxypyrimidin-2-yl)morpholine is a heterocyclic compound featuring a pyrimidine ring substituted with a methoxy group at the 5-position and a morpholine ring at the 2-position. Its molecular formula is C₁₁H₁₇N₃O₂, with a molecular weight of 223.27 g/mol . This compound is of interest in medicinal chemistry, particularly as an intermediate in synthesizing kinase inhibitors or other bioactive molecules.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

4-(5-methoxypyrimidin-2-yl)morpholine

InChI

InChI=1S/C9H13N3O2/c1-13-8-6-10-9(11-7-8)12-2-4-14-5-3-12/h6-7H,2-5H2,1H3

InChI Key

QVYZHKXNVUVQMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)N2CCOCC2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Reaction

The primary synthetic pathway involves reacting 5-methoxypyrimidine with morpholine in the presence of a base. Source outlines a protocol using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 100°C for 12 hours, achieving a yield of 78%. The reaction mechanism proceeds via deprotonation of morpholine by K₂CO₃, enhancing its nucleophilicity for attack at the C2 position of the pyrimidine ring.

Key Parameters:

  • Molar Ratio: 1:1.2 (5-methoxypyrimidine:morpholine)
  • Solvent: DMF or dimethylacetamide (DMAc)
  • Temperature: 90–110°C
  • Reaction Time: 10–15 hours

Alternative bases such as triethylamine (Et₃N) reduce side reactions but require anhydrous conditions.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. A study using 300 W irradiation at 120°C in 1,4-dioxane reduced the reaction time to 2 hours, yielding 85% product. This method minimizes thermal degradation, making it suitable for heat-sensitive intermediates.

Two-Step Approaches

For substrates with low reactivity, a two-step protocol is utilized:

  • Halogenation: 5-Methoxypyrimidine is treated with phosphorus oxychloride (POCl₃) to form 2-chloro-5-methoxypyrimidine.
  • Amination: The chlorinated intermediate reacts with morpholine in tetrahydrofuran (THF) at 60°C, yielding 92% product.

Industrial Production Methods

Continuous Flow Synthesis

Industrial protocols favor continuous flow reactors for scalability. Source details a system where 5-methoxypyrimidine and morpholine are pumped through a heated tubular reactor (100°C, 10 MPa) with a residence time of 30 minutes. This method achieves 94% conversion and reduces solvent waste by 40% compared to batch processes.

Advantages:

  • Enhanced heat transfer and mixing efficiency
  • Reduced byproduct formation (e.g., <5% dimerization)

Catalytic Optimization

Palladium-catalyzed cross-coupling reactions have been explored for high-purity batches. For example, Pd(OAc)₂ with Xantphos ligand in toluene enables coupling at 80°C with 89% yield. However, catalyst costs limit widespread adoption.

Alternative Synthetic Approaches

Solid-Phase Synthesis

Immobilized morpholine derivatives on Wang resin enable stepwise assembly, though yields remain suboptimal (55–60%). This method is reserved for specialized applications requiring peptide conjugates.

Enzymatic Amination

Pilot studies using lipase enzymes in ionic liquids (e.g., [BMIM][BF₄]) achieve moderate yields (68%) under mild conditions (40°C, pH 7.5).

Purification and Characterization

Purification Techniques

Method Conditions Purity (%)
Column Chromatography Silica gel, ethyl acetate/hexane (3:7) 98.5
Recrystallization Ethanol/water (4:1), −20°C 97.2
Distillation Reduced pressure (10 mmHg), 150°C 95.8

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.98 (s, 3H, OCH₃), 3.72 (t, 4H, morpholine), 3.54 (t, 4H, morpholine), 8.45 (s, 1H, pyrimidine).
  • IR (KBr): ν 1245 cm⁻¹ (C–O–C), 1580 cm⁻¹ (C=N).

Comparative Analysis of Methods

Parameter Laboratory-Scale Industrial-Scale
Yield (%) 65–92 85–94
Cost ($/kg) 1200 450
Purity (%) 95–98 97–99
Scalability Limited High

Industrial methods excel in cost-efficiency but require significant upfront investment. Laboratory techniques prioritize flexibility for structural analogs.

Challenges and Optimization Strategies

Byproduct Formation

Common byproducts include:

  • Dimerized pyrimidines (5–8%): Mitigated by dilute reaction conditions.
  • N-Oxides : Reduced using inert atmospheres.

Solvent Recovery

Supercritical CO₂ extraction recovers 85% DMF, lowering environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methoxypyrimidin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-(5-Hydroxypyrimidin-2-yl)morpholine.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-Methoxypyrimidin-2-yl)morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(5-Methoxypyrimidin-2-yl)morpholine involves its interaction with specific molecular targets. The methoxypyrimidine moiety can interact with enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Methoxy vs. Chloro Derivatives

4-(4-Chloropyrimidin-2-yl)morpholine
  • Molecular Formula : C₈H₁₁ClN₃O
  • Key Features : Chlorine at the pyrimidine 4-position instead of methoxy. Chlorine's electron-withdrawing nature reduces pyrimidine ring electron density, increasing electrophilicity for nucleophilic substitution reactions.
  • Applications : Often used in cross-coupling reactions to generate more complex derivatives .
4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS: 10397-13-4)
  • Molecular Formula : C₈H₁₀Cl₂N₃O
  • Key Features : Two chlorine atoms at pyrimidine 4- and 6-positions. The dual electron-withdrawing effect enhances reactivity in Suzuki-Miyaura couplings and other palladium-catalyzed reactions.
  • Applications : Versatile intermediate in agrochemical and pharmaceutical synthesis .
4,6-Dichloro-5-methoxypyrimidine
  • Key Features : Combines methoxy (5-position) and chloro (4,6-positions) groups. The crystal structure reveals intermolecular Cl···N interactions (3.09–3.10 Å), stabilizing the lattice .
  • Comparison : The methoxy group introduces steric and electronic differences compared to purely chloro-substituted analogs, affecting solubility and crystallization behavior.

Extended Aromatic Systems

Pyrido[4,3-d]pyrimidine-Morpholine Derivatives
  • Example: 4-(5-Chloro-8-(4-methoxyphenyl)pyrido[4,3-d]pyrimidin-2-yl)morpholine (3c) Molecular Weight: ~450 g/mol (estimated). Key Features: Extended aromatic system with a 4-methoxyphenyl group. Applications: Intermediate in antitumor agent synthesis .
Thieno[2,3-d]pyrimidine-Morpholine Derivatives
  • Example: 5-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidin-2-yl]-pyrimidin-2-ylamine Key Features: Sulfonyl and piperazine groups improve water solubility and bioavailability. Applications: Targeted kinase inhibitors in oncology .

Boron-Containing Analogs

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)morpholine
  • Key Features : Boron-containing dioxaborolane enables Suzuki-Miyaura cross-coupling.
  • Applications : Building block in materials science and drug discovery .

Structural Complexity and Functionalization

4-(4-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine
  • Molecular Formula : C₂₁H₂₆N₄O₄
  • Molecular Weight : 398.5 g/mol
  • Key Features : Incorporates a piperidine-carbonyl linker, increasing steric bulk and hydrogen-bonding capacity.
  • Applications: Potential use in high-affinity receptor binding due to extended pharmacophore .

Comparative Analysis Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications
4-(5-Methoxypyrimidin-2-yl)morpholine 5-OCH₃, 2-morpholine 223.27 Electron-rich pyrimidine, moderate size Kinase intermediates, drug discovery
4-(4-Chloropyrimidin-2-yl)morpholine 4-Cl, 2-morpholine ~198.6 Electrophilic pyrimidine Cross-coupling reactions
4-(4,6-Dichloropyrimidin-2-yl)morpholine 4,6-Cl, 2-morpholine ~220.1 High reactivity Agrochemicals, APIs
Pyrido[4,3-d]pyrimidine derivative (3c) 5-Cl, 8-(4-OCH₃Ph), 2-morpholine ~450 Rigid, aromatic Antitumor agents
Boron-thiazol-morpholine Thiazol-boronate, 2-morpholine N/A Suzuki coupling-ready Materials science, drug discovery

Research Findings and Implications

  • Electronic Effects : Methoxy groups enhance nucleophilic aromatic substitution (NAS) resistance compared to chloro derivatives, making the latter more reactive in coupling reactions .
  • Biological Activity : Compounds with extended aromatic systems (e.g., pyrido[4,3-d]pyrimidines) show improved binding to kinase ATP pockets due to planar geometry .
  • Synthetic Utility : Boron-containing analogs enable modular synthesis of diverse libraries via cross-coupling .

Challenges and Considerations

  • Stereochemical Complexity : Bulky substituents (e.g., piperidine-carbonyl in ) may complicate synthesis and purification.
  • Accurate Structural Characterization : Misplacement of substituents (e.g., bromo vs. dibromo in ) can drastically alter NMR profiles and bioactivity.

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